Sulfo-Cy7.5 NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

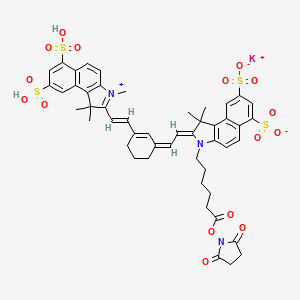

Sulfo-Cy7.5 NHS ester is a hydrophilic near-infrared (NIR) fluorescent dye modified with a sulfonate group and an N-hydroxysuccinimide (NHS) ester reactive group. This compound is designed for covalent conjugation to primary amines (-NH₂) on biomolecules such as proteins, antibodies, peptides, and nucleic acids, forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sulfo-Cy7.5 NHS ester involves the reaction of carboxylate groups with N-hydroxysuccinimide in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction forms a semi-stable N-hydroxysuccinimide ester, which can then react with primary amines to form amide crosslinks . The reaction is typically carried out in a phosphate-buffered saline at pH 7.2-7.5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, primary amines.

Conditions: pH 7-8, phosphate-buffered saline .Major Products

The major product of the reaction is an amide bond formed between the this compound and the primary amine-containing molecule .

Scientific Research Applications

Sulfo-Cy7.5 NHS ester is widely used in various scientific research fields:

Chemistry: Used for labeling and tracking molecules in chemical reactions.

Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking within biological systems

Industry: Applied in the development of diagnostic tools and imaging agents.

Mechanism of Action

Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .

Comparison with Similar Compounds

Key Properties:

- Spectral Characteristics : Excitation/emission maxima at 778/797 nm , ideal for NIR imaging applications .

- Water Solubility : Enhanced by sulfonate groups, enabling reactions in aqueous buffers without organic co-solvents .

- High Molar Extinction Coefficient : 222,000 cm⁻¹M⁻¹ , ensuring strong signal intensity .

- Structural Features : Contains a trimethylene bridge, a linker arm, and a sulfonated indole ring system for improved stability and solubility .

- Applications : Used in in vivo imaging , flow cytometry, and molecular labeling due to its deep tissue penetration and minimal background interference .

Spectral and Chemical Properties

Key Observations:

- Wavelength Advantage : Sulfo-Cy7.5 operates in the NIR window (700–900 nm) , enabling deeper tissue penetration compared to Cy5 (visible-NIR) or Alexa Fluor 488 (visible range) .

- Solubility: Sulfonation distinguishes Sulfo-Cy7.5 from non-sulfo analogs (e.g., Cy7 NHS ester), allowing direct use in aqueous environments .

- Brightness : Higher extinction coefficient than Cy7 and Alexa Fluor 488 enhances detection sensitivity .

Functional and Application-Based Comparison

A. Biocompatibility and Stability

- Sulfo-Cy7.5 : Exhibits low cytotoxicity and superior photostability due to sulfonate groups, making it suitable for longitudinal in vivo studies .

- Non-sulfo Cy Dyes: Prone to aggregation in aqueous media, limiting their use in live-cell imaging .

- BODIPY R6G : Excellent photostability but restricted to visible-range applications (e.g., intracellular pH sensing) .

B. Labeling Efficiency

- Sulfo-Cy7.5 : Reacts efficiently with primary amines at pH 8–9, ideal for labeling pH-sensitive proteins .

C. Tissue Penetration

Limitations and Trade-offs

- Cost : Sulfo-Cy7.5 is more expensive than Cy5 or Alexa Fluor dyes due to complex synthesis (e.g., 1 mg costs ~¥680) .

- Spectral Overlap : Sulfo-Cy7.5 may interfere with other NIR dyes (e.g., ICG) in multiplex assays .

- Reactivity: Unlike maleimide-based dyes (e.g., Sulfo-Cy5-Mal), NHS esters cannot target thiol (-SH) groups .

Biological Activity

Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) water-soluble hydrophilic dye that serves as an amine-reactive derivative for the modification of biomolecules, particularly proteins and peptides. Its unique properties make it suitable for various biological applications, especially in imaging and tracking biomolecules in vivo. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₉H₅₀K₃N₃O₁₆S₄

- Molecular Weight : 1104.29 g/mol

- Solubility : Highly soluble in water, making it suitable for biological applications.

- Excitation/Emission Wavelengths : Excitation maximum at 788 nm and emission maximum at 808 nm, ideal for NIR imaging applications .

This compound functions primarily through its reactive NHS (N-hydroxysuccinimide) group, which facilitates the conjugation to amine-containing biomolecules. This reaction forms stable amide bonds, allowing for effective labeling of proteins and peptides without significantly altering their biological functions.

Biological Applications

- In Vivo Imaging : The dye's near-infrared properties allow it to penetrate biological tissues effectively, making it useful for non-invasive imaging techniques. It is particularly valuable in tracking the distribution of labeled biomolecules in living organisms .

- Labeling Biomolecules : this compound can be used to label various biomolecules, including antibodies and peptides, enhancing their visibility during imaging studies . This application is crucial in research areas such as cancer biology and drug delivery systems.

- Pharmacokinetics and Biodistribution Studies : Studies have shown that Sulfo-Cy7.5 conjugates exhibit favorable pharmacokinetic profiles, including rapid renal clearance and low nonspecific tissue uptake . This characteristic is essential for minimizing background signals during imaging.

Case Study 1: Imaging Applications in Cancer Research

A study investigated the use of this compound conjugated to a peptide targeting prostate-specific membrane antigen (PSMA) in tumor models. The results indicated that the conjugate exhibited high tumor-to-background ratios in imaging, demonstrating its potential for targeted cancer diagnostics .

| Parameter | Value |

|---|---|

| Tumor Uptake (1h p.i.) | 3.1 ± 0.9 % ID/g |

| Tumor Uptake (2h p.i.) | 3.8 ± 0.7 % ID/g |

| Kidney Accumulation (2h p.i.) | 71.1 ± 7.0 % ID/g |

| Tumor-to-Kidney Ratio | <0.5 |

Case Study 2: Development of Hybrid Imaging Probes

In another research effort, this compound was utilized to develop hybrid imaging probes that combined NIR fluorescence with PET imaging capabilities. The study highlighted the compound's stability and favorable binding characteristics, which improved tumor visualization compared to traditional imaging methods .

| Probe Type | IC50 (nM) |

|---|---|

| Non-fluorescent DOTA-minigastrin | 9.5 ± 0.5 |

| Sulfo-Cy7-FSC-MG | 2.81 ± 0.66 |

| Sulfo-Cy7-FSC-RGD | 1.13 ± 0.22 |

Q & A

Basic Research Questions

Q. What are the primary applications of Sulfo-Cy7.5 NHS ester in biomedical imaging research?

this compound is widely used for near-infrared (NIR) imaging due to its deep tissue penetration (700–900 nm range) and low autofluorescence. It enables labeling of proteins, peptides, and nanoparticles for applications such as in vivo tumor tracking, vascular imaging, and cellular uptake studies . Its hydrophilic sulfonate groups enhance solubility in aqueous buffers, reducing aggregation in biological systems .

Q. What protocols are recommended for conjugating this compound to amine-containing biomolecules?

- Buffer conditions : Use pH 8.0–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize NHS ester reactivity with primary amines.

- Molar ratio : A 5–10:1 dye-to-biomolecule ratio balances labeling efficiency and aggregation risk.

- Incubation : React for 2 hours at 4°C in the dark to prevent photobleaching.

- Purification : Remove unreacted dye via dialysis (MWCO 3.5–14 kDa) or size-exclusion chromatography .

Q. How should this compound be stored to ensure stability?

Store the lyophilized powder at -20°C in a desiccated, light-protected environment . Reconstituted solutions in DMSO should be aliquoted and stored at -80°C for ≤6 months , with freeze-thaw cycles minimized. Avoid prolonged exposure to ambient light or humidity, which degrades NHS ester reactivity .

Q. What are the solubility characteristics of this compound in common solvents?

The dye is highly soluble in DMSO (~50 mg/mL) and moderately soluble in aqueous buffers when combined with co-solvents like PEG300 or SBE-β-CD. For in vivo use, prepare working solutions using protocols such as:

- 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (clarifies solutions for intravenous administration) .

Q. How does this compound compare to ICG (Indocyanine Green) for NIR imaging?

Unlike ICG, Sulfo-Cy7.5 contains a trimethylene bridge that improves quantum yield and photostability. Its NHS ester enables covalent conjugation to biomolecules, whereas ICG relies on non-specific adsorption. However, ICG is FDA-approved for clinical use, while Sulfo-Cy7.5 remains limited to preclinical research .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectral data (e.g., excitation/emission wavelengths) for this compound?

Variations in excitation/emission peaks (e.g., 778/797 nm vs. 748/814 nm) arise from differences in solvent polarity, instrumentation calibration, or dye aggregation . Validate spectral properties using UV-Vis and fluorescence spectrometry under standardized conditions (e.g., PBS pH 7.4, 25°C) and compare against reference dyes like Cy7.5 .

Q. What strategies optimize this compound solubility in aqueous solutions for in vivo administration?

- Use co-solvents : 20% SBE-β-CD in saline improves solubility to ≥1.25 mg/mL.

- Sonication or gentle heating (≤50°C) can resolve precipitation.

- Avoid phosphate-rich buffers if counterions (e.g., potassium) affect colloidal stability .

Q. How can researchers design experiments to minimize background fluorescence in NIR imaging studies?

- Pre-purify labeled biomolecules via SEC to remove unbound dye.

- Use blocking agents (e.g., BSA or casein) to reduce non-specific binding.

- Employ time-gated imaging to exclude short-lived autofluorescence signals .

Q. What methods quantify conjugation efficiency and dye-to-protein ratio (D/P) for this compound?

- UV-Vis spectroscopy : Calculate D/P using the dye’s extinction coefficient (ε = 222,000 cm⁻¹M⁻¹ at 778 nm) and the protein’s absorbance at 280 nm (correct for dye contribution at 280 nm).

- Mass spectrometry : Detect shifts in molecular weight post-conjugation .

Q. How do researchers interpret contradictory data on this compound stability in biological matrices?

Stability varies with temperature, pH, and protease activity . For longitudinal studies:

Properties

Molecular Formula |

C49H50KN3O16S4 |

|---|---|

Molecular Weight |

1104.3 g/mol |

IUPAC Name |

potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |

InChI Key |

HDBJLDCQQJVKRA-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.